7-Nitroimidazo[1,2-A]pyridin-8-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-nitroimidazo[1,2-a]pyridin-8-ol |
InChI |
InChI=1S/C7H5N3O3/c11-6-5(10(12)13)1-3-9-4-2-8-7(6)9/h1-4,11H |
InChI Key |
ZBUSCBJYMOJCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for the Elaboration of 7 Nitroimidazo 1,2 a Pyridin 8 Ol
Retrosynthetic Analysis and Key Disconnection Strategies for the 7-Nitroimidazo[1,2-A]pyridin-8-OL Framework
A retrosynthetic analysis of this compound suggests that the primary disconnection points involve the bonds forming the fused imidazole (B134444) ring and the introduction of the nitro and hydroxyl groups onto the pyridine (B92270) core. The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, and its synthesis has been extensively studied. researchgate.netresearchgate.netnih.gov
The most logical disconnection breaks the N1-C2 and C3-N4 bonds of the imidazole ring, leading back to a substituted 2-aminopyridine (B139424) precursor. This approach is advantageous as 2-aminopyridines are readily available starting materials. The challenge then lies in the strategic introduction of the nitro and hydroxyl groups at the desired positions on the pyridine ring before or after the cyclization step.
Established Synthetic Routes and Mechanistic Considerations
The construction of the this compound molecule can be dissected into three primary synthetic challenges: the formation of the core imidazo[1,2-a]pyridine ring, the regioselective introduction of the nitro group at the C-7 position, and the incorporation of a hydroxyl group at the C-8 position.
Cyclization Strategies for the Imidazo[1,2-A]pyridine Core Formation
The synthesis of the imidazo[1,2-a]pyridine core is a well-established field with a variety of methods available. organic-chemistry.orgbio-conferences.org A common and historical approach is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org This method, while effective, can require harsh conditions. bio-conferences.org
More contemporary methods often employ transition-metal catalysis to achieve the desired cyclization under milder conditions. Copper-catalyzed reactions, for instance, have been shown to be effective in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various coupling partners, such as ketones or alkynes. researchgate.netorganic-chemistry.org These reactions often proceed via an initial C-N bond formation followed by an intramolecular cyclization.
Multi-component reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of imidazo[1,2-a]pyridines, offering high atom economy and procedural simplicity. researchgate.net The Groebke-Blackburn-Bienaymé reaction, a three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide, provides a versatile route to a wide range of substituted imidazo[1,2-a]pyridines. researchgate.netmdpi.com
| Cyclization Strategy | Reactants | Key Features | Reference |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Historical method, can require high temperatures. | bio-conferences.org |
| Copper-Catalyzed Cyclization | 2-Aminopyridine, Ketone/Alkyne | Milder reaction conditions, good functional group tolerance. | researchgate.netorganic-chemistry.org |
| Groebke-Blackburn-Bienaymé (MCR) | 2-Aminoazine, Aldehyde, Isocyanide | One-pot synthesis, high atom economy. | researchgate.netmdpi.com |
Regioselective Introduction of the Nitro Group to the Imidazo[1,2-A]pyridine System
The introduction of a nitro group onto the imidazo[1,2-a]pyridine ring requires careful control of regioselectivity. The electronic nature of the fused ring system directs electrophilic substitution, and the position of nitration can be influenced by the reaction conditions and the presence of other substituents.
Direct nitration of the pre-formed imidazo[1,2-a]pyridine core is a common approach. However, this can lead to a mixture of isomers. For instance, nitration of imidazo[1,2-a]pyridine itself typically yields the 3-nitro derivative. organic-chemistry.org To achieve nitration at the 7-position, it is often necessary to start with a pre-functionalized pyridine ring where the 3-position is already substituted or to employ directing groups.
An alternative strategy is to utilize a starting material that already contains the nitro group in the desired position. For example, the synthesis of 8-nitroimidazo[1,2-a]pyridines has been achieved through the reaction of nitroketene aminals with β-chlorovinylcarbonyl compounds. researchgate.net This approach ensures the regiochemistry of the final product.
Strategies for Hydroxyl Group Incorporation at the C-8 Position
Introducing a hydroxyl group at the C-8 position of the imidazo[1,2-a]pyridine ring presents a significant synthetic challenge. Direct hydroxylation of the pyridine ring can be difficult and often requires harsh conditions. youtube.com
One potential strategy involves the use of a 2-amino-3-hydroxypyridine (B21099) derivative as the starting material for the cyclization reaction. This would place the hydroxyl group at the C-8 position of the final imidazo[1,2-a]pyridine product.
Another approach could involve a nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized imidazo[1,2-a]pyridine. For example, if a suitable leaving group, such as a halogen, is present at the C-8 position, it could potentially be displaced by a hydroxide (B78521) or a protected hydroxyl group. The synthesis of 8-bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine has been reported, indicating that halogenation at the 8-position is feasible. nih.gov
Development of Novel and Sustainable Synthetic Pathways for this compound
Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. This includes the use of catalytic systems, green solvents, and energy-efficient reaction conditions. nih.gov
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in the development of efficient and selective syntheses of imidazo[1,2-a]pyridines. As mentioned previously, copper and other transition metals are widely used to catalyze the cyclization step. researchgate.netorganic-chemistry.org
Ruthenium-catalyzed C-H activation has also been explored for the functionalization of imidazo[1,2-a]pyridines, offering a direct route to introduce substituents without the need for pre-functionalized starting materials. acs.org Photocatalysis, using visible light and photosensitizers like chlorophyll, has been employed for the C-H arylation of imidazo[1,2-a]pyridines, representing a green and mild approach. rsc.org
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. While a specific green synthesis for this exact compound is not extensively documented, several innovative and eco-friendly methods have been reported for the broader class of imidazo[1,2-a]pyridines. These approaches can be adapted to the synthesis of the target molecule.
A plausible synthetic route to this compound would likely involve the cyclization of a substituted 2-aminopyridine, such as 2-amino-4-nitropyridin-3-ol, with an appropriate C2 synthon like α-haloaldehydes or α-haloketones. The principles of green chemistry can be integrated into this synthetic sequence in various ways.
Catalysis: The use of efficient and recyclable catalysts is a key tenet of green chemistry. For the synthesis of related imidazo[1,2-a]pyridines, several catalytic systems have been explored:
Molecular Iodine: Molecular iodine has been effectively used as a catalyst for the synthesis of imidazo[1,2-a]pyridines in water, which is considered a green solvent. This method avoids the use of hazardous metal catalysts and harsh reaction conditions.
Gold Nanoparticles: Supported gold nanoparticles have been employed as catalysts for the synthesis of imidazo[1,2-a]pyrimidines, a related heterocyclic system. mdpi.com This approach often proceeds under mild conditions in environmentally friendly solvents. mdpi.com
Copper Catalysis: Copper-based catalysts, which are more abundant and less toxic than precious metal catalysts like palladium, have been successfully used. For instance, a Cu(II)-ascorbate catalyzed A3-coupling reaction in aqueous micellar media provides an efficient and sustainable route to imidazo[1,2-a]pyridines. google.com
Alternative Reaction Media: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green alternatives to traditional volatile organic compounds (VOCs) are highly desirable.
Water: As mentioned, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several syntheses of imidazo[1,2-a]pyridines have been successfully carried out in aqueous media. researchgate.net
Bio-based Solvents: Eucalyptol, a bio-derived solvent, has been used as a green medium for the multicomponent synthesis of imidazo[1,2-a]pyridines. google.com
Solvent-free Reactions: Mechanochemistry, which involves conducting reactions by grinding or milling solid reactants, can eliminate the need for solvents altogether. This has been demonstrated for the synthesis of 2-phenylimidazo[1,2-α]pyridine. mdpi.com
Energy Efficiency: The use of alternative energy sources can reduce reaction times and energy consumption.
Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate the formation of the imidazo[1,2-a]pyridine core, often leading to higher yields in shorter reaction times compared to conventional heating. organic-chemistry.orgnih.gov
Ultrasonic Irradiation: Sonication is another energy-efficient technique that can promote the synthesis of imidazo[1,2-a]pyridines, sometimes in aqueous media and without the need for a metal catalyst.
The following table summarizes some green chemistry approaches applicable to the synthesis of the imidazo[1,2-a]pyridine scaffold.
| Green Chemistry Principle | Approach | Example Catalyst/Solvent/Technique | Reference |
| Alternative Catalysts | Use of abundant and non-toxic metals | Cu(II)-ascorbate | google.com |
| Metal-free catalysis | Molecular Iodine | mdpi.com | |
| Nanocatalysis | Gold Nanoparticles | ||
| Benign Solvents | Use of water | H₂O | researchgate.net |
| Use of bio-solvents | Eucalyptol | google.com | |
| Solventless conditions | Mechanochemistry (grinding/vortex) | mdpi.com | |
| Energy Efficiency | Alternative energy sources | Microwave irradiation | organic-chemistry.orgnih.gov |
| Ultrasonic irradiation |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Optimization of Reaction Parameters and Scale-Up Considerations for this compound Synthesis
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters and a thorough understanding of potential scale-up challenges. For the synthesis of this compound, these considerations are paramount to ensure a robust, safe, and economically viable process.
Optimization of Reaction Parameters:
The synthesis of the imidazo[1,2-a]pyridine core is sensitive to various reaction parameters that must be optimized to maximize yield and purity while minimizing by-product formation. Based on studies of related compounds, the following parameters are critical:
Catalyst and Reagent Loading: The stoichiometry of the starting materials, such as the 2-aminopyridine precursor and the α-halocarbonyl compound, along with the catalyst loading, must be finely tuned. For instance, in iodine-catalyzed reactions, the amount of iodine can significantly impact the reaction rate and yield. mdpi.com
Solvent: The choice of solvent can influence reaction kinetics, solubility of reactants and products, and ease of work-up. While green solvents are preferred, their impact on the reaction outcome must be carefully evaluated. For example, in some cases, a switch from a polar aprotic solvent like DMF to a greener alternative might require re-optimization of other parameters.
Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. Microwave-assisted heating can offer precise temperature control and rapid heating, which can be advantageous. organic-chemistry.orgnih.gov
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.
The following table presents a hypothetical optimization study for the cyclization step in the synthesis of an imidazo[1,2-a]pyridine, illustrating the type of data that would be collected.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | DMF | 100 | 12 | 75 |
| 2 | CuI (10) | DMF | 100 | 8 | 85 |
| 3 | CuI (10) | DMSO | 100 | 8 | 82 |
| 4 | CuI (10) | Toluene | 100 | 12 | 60 |
| 5 | CuI (10) | DMF | 80 | 12 | 70 |
| 6 | CuI (10) | DMF | 120 | 6 | 80 (with impurities) |
Scale-Up Considerations:
Scaling up the synthesis of a fine chemical like this compound from the gram to the kilogram scale introduces several challenges that need to be addressed proactively.
Heat and Mass Transfer: Exothermic reactions that are easily controlled in the laboratory can become difficult to manage on a larger scale due to the lower surface-area-to-volume ratio of large reactors. This can lead to localized overheating and the formation of by-products. Efficient stirring and cooling systems are crucial.
Reagent Addition: The rate of addition of reagents can be critical, especially for highly reactive or exothermic steps. A controlled addition rate on a large scale is necessary to maintain a consistent reaction profile.
Work-up and Purification: Procedures that are straightforward in the lab, such as extraction with large volumes of solvent or chromatography, can be impractical and costly on an industrial scale. The development of a robust work-up procedure that involves crystallization or precipitation is highly desirable.
Safety: A thorough safety assessment of the process is essential. This includes understanding the thermal stability of reactants, intermediates, and products, as well as the potential for runaway reactions. The handling of potentially hazardous reagents, such as strong acids or oxidizing agents, requires specific safety protocols.
Process Analytical Technology (PAT): Implementing in-process controls to monitor key reaction parameters in real-time can help ensure consistency and quality during scale-up.
A successful scale-up strategy for this compound would involve a systematic study of these parameters at the laboratory and pilot plant scale to develop a process that is not only efficient and high-yielding but also safe, robust, and economically viable for commercial production.
Advanced Spectroscopic and Crystallographic Characterization of 7 Nitroimidazo 1,2 a Pyridin 8 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 7-Nitroimidazo[1,2-a]pyridin-8-ol, both ¹H and ¹³C NMR are critical for assigning the specific positions of atoms within the fused ring system.
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the imidazo[1,2-a]pyridine (B132010) core. The protons H-2 and H-3 on the imidazole (B134444) portion of the molecule are expected to appear as singlets or doublets, depending on the solvent and concentration, typically in the range of δ 7.5-8.5 ppm. The pyridine (B92270) ring protons, H-5 and H-6, would exhibit chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The H-5 proton, being para to the nitro group and ortho to the bridgehead nitrogen, is expected to be significantly deshielded, potentially appearing at δ 8.5-9.0 ppm. researchgate.net The H-6 proton, positioned ortho to the nitro group, will also experience strong deshielding. The hydroxyl proton (-OH) at position 8 would likely present as a broad singlet, with its chemical shift being highly dependent on solvent, temperature, and concentration due to hydrogen bonding.
In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic core will resonate at characteristic chemical shifts. The carbons of the imidazole ring (C-2, C-3, and C-8a) are expected in the δ 110-150 ppm region. The pyridine ring carbons (C-5, C-6, C-7, and C-8) will have their chemical shifts significantly perturbed by the substituents. Specifically, C-7 and C-8, being directly attached to the nitro and hydroxyl groups, respectively, will show the most substantial shifts. The quaternary carbon C-7, bonded to the nitro group, is expected to be shifted downfield, while C-8, attached to the hydroxyl group, will also appear in the aromatic region, with its exact position influenced by electronic effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | ~7.8 | ~115 |
| 3 | ~7.6 | ~110 |
| 5 | ~8.7 | ~125 |
| 6 | ~7.4 | ~118 |
| 7 | - | ~145 |
| 8 | - | ~150 |
| 8a | - | ~140 |
| 8-OH | Variable (broad) | - |
Multi-dimensional NMR (2D-NMR) Techniques for Probing Proton-Carbon Connectivity and Long-Range Couplings
To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak would be expected between H-5 and H-6, confirming their adjacent positions on the pyridine ring. Depending on the coupling constants, smaller (4-5 bond) couplings might be observed between protons across the fused ring system. researchgate.netsdsu.eduyoutube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for definitively assigning the carbon signals corresponding to each protonated carbon. For instance, the proton signal for H-5 would show a correlation peak with the carbon signal for C-5. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique allows for the assignment of quaternary (non-protonated) carbons and helps piece together the molecular fragments. Key expected HMBC correlations would include the H-5 proton showing correlations to C-7 and C-8a, and the H-6 proton correlating with C-8. researchgate.netsdsu.eduyoutube.comresearchgate.net
Table 2: Expected Key 2D-NMR Correlations for this compound
| Proton(s) | COSY Correlations (with) | HMBC Correlations (with) |
|---|---|---|
| H-2 | H-3 (weak) | C-3, C-8a |
| H-3 | H-2 (weak) | C-2, C-8a |
| H-5 | H-6 | C-6, C-7, C-8a |
| H-6 | H-5 | C-5, C-7, C-8 |
Solid-State NMR Investigations of this compound
Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and intermolecular interactions of molecules in the solid phase, which can differ significantly from the solution state. For this compound, ssNMR would be particularly insightful for studying the effects of crystal packing and hydrogen bonding.
The presence of the hydroxyl group and the nitro group makes the molecule a prime candidate for forming strong intermolecular hydrogen bonds in the solid state. These interactions would restrict molecular motion and influence the local electronic environment, leading to differences in chemical shifts compared to solution NMR. ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be the techniques of choice. acs.orgnih.gov ¹⁵N ssNMR, in particular, would be highly sensitive to the electronic environment of the three distinct nitrogen atoms (N-1, N-4, and the nitro N-7), providing data on hydrogen bonding involving the pyridine nitrogen and packing effects around the nitro group. acs.org Furthermore, ssNMR can distinguish between different polymorphic forms of the compound, which may exhibit distinct spectroscopic signatures due to variations in their crystal lattice.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₅N₃O₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 180.0404. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thus confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragment Analysis
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions, providing valuable structural information. The fragmentation of this compound is expected to be dictated by its key functional groups. For nitroaromatic compounds, characteristic fragmentation pathways involve the loss of neutral molecules such as NO (30 Da), NO₂ (46 Da), and often CO (28 Da). nih.govresearchgate.net
A plausible fragmentation pathway for the protonated molecule (m/z 180.04) would begin with the loss of the nitro group as NO₂ radical, a common fragmentation for nitroaromatics, leading to an ion at m/z 134.05. researchgate.net Another possibility is the loss of a neutral NO molecule, resulting in a fragment at m/z 150.04. nih.govresearchgate.net Subsequent fragmentation could involve the loss of CO from the pyridine ring, a characteristic fragmentation of the imidazo[1,2-a]pyridine scaffold, leading to further daughter ions. nih.gov
Table 3: Predicted HRMS Fragments for [C₇H₅N₃O₃+H]⁺
| Proposed Fragment Ion | Neutral Loss | Calculated m/z |
|---|---|---|
| [M+H - NO]⁺ | NO | 150.0455 |
| [M+H - NO₂]⁺ | NO₂ | 134.0506 |
| [M+H - NO - CO]⁺ | NO, CO | 122.0505 |
| [C₅H₄N₂]⁺ | C₂HNO₃ | 92.0374 |
Isotopic Pattern Analysis in this compound and its Derivatives
The high resolution of modern mass spectrometers allows for the observation of the isotopic pattern of an ion, which arises from the natural abundance of heavy isotopes such as ¹³C, ¹⁵N, and ¹⁸O. Analyzing this pattern provides an additional layer of confirmation for the elemental composition of the molecule.
For this compound, the molecular ion peak (M) will be accompanied by an M+1 peak and an M+2 peak. The relative intensity of the M+1 peak is primarily determined by the number of carbon (¹³C, 1.1% abundance) and nitrogen (¹⁵N, 0.37% abundance) atoms. With seven carbons and three nitrogens, the theoretical intensity of the M+1 peak would be approximately (7 × 1.1%) + (3 × 0.37%) = 8.81% relative to the monoisotopic M peak. The M+2 peak intensity will have contributions from ¹³C₂, ¹⁸O, and other combinations. Precise matching of the observed isotopic pattern with the theoretically calculated pattern provides strong evidence for the assigned elemental formula.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies on Molecular Dynamics and Functional Group Identification
For this compound, the IR spectrum is expected to be dominated by strong absorptions from the nitro and hydroxyl groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening indicative of intermolecular hydrogen bonding.
Aromatic C-H Stretch: Weaker absorptions typically appear just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹), corresponding to the C-H stretching vibrations of the aromatic rings. pressbooks.pubopenstax.org
N-O Stretches (Nitro Group): The nitro group is characterized by two very strong and distinct stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com These are often the most intense peaks in the spectrum. spectroscopyonline.com
C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings are expected to produce a series of medium to strong intensity bands in the 1450-1620 cm⁻¹ region. pressbooks.pubopenstax.orgresearchgate.net
C-H Bending: Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region and can be diagnostic of the substitution pattern on the aromatic ring. pressbooks.pubopenstax.org
Raman spectroscopy would provide complementary information. While the polar O-H and N-O bonds would give strong IR signals, the vibrations of the less polar aromatic ring skeleton are often more intense in the Raman spectrum, providing a clearer picture of the skeletal modes.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3030 - 3100 | Weak-Medium | Medium |
| NO₂ asymmetric stretch | 1550 - 1475 | Very Strong | Medium |
| NO₂ symmetric stretch | 1360 - 1290 | Very Strong | Strong |
| Aromatic C=C/C=N stretch | 1450 - 1620 | Medium-Strong | Strong |
| C-O stretch | 1200 - 1260 | Medium | Weak |
| C-H out-of-plane bend | 690 - 900 | Strong | Weak |
Analysis of Nitro Group and Hydroxyl Group Characteristic Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for identifying the functional groups within a molecule. For this compound, the characteristic vibrations of the nitro (NO₂) and hydroxyl (OH) groups are of particular interest as they are sensitive to their chemical environment and potential hydrogen bonding.
The nitro group typically exhibits two strong and distinct stretching vibrations: the asymmetric stretch (ν_as(NO₂)) and the symmetric stretch (ν_s(NO₂)). In aromatic nitro compounds, these bands are generally observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The exact positions of these bands can be influenced by the electronic nature of the imidazo[1,2-a]pyridine ring and the presence of the adjacent hydroxyl group.
The hydroxyl group is characterized by its O-H stretching vibration (ν(O-H)), which is highly sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) state, this vibration typically appears as a sharp band in the 3590-3650 cm⁻¹ region. However, the proximity of the nitro group at the 7-position to the hydroxyl group at the 8-position in this compound strongly suggests the formation of an intramolecular hydrogen bond. This interaction would be expected to cause a significant broadening and red-shift of the ν(O-H) band to a lower frequency, potentially in the range of 3200-3500 cm⁻¹. Additionally, in-plane bending (δ(O-H)) and out-of-plane bending (γ(O-H)) vibrations of the hydroxyl group can provide further structural information.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| Hydroxyl (O-H) | O-H Stretch (Intramolecular H-bond) | 3200 - 3500 | Broad, Medium-Strong |
| O-H In-plane Bend | 1330 - 1440 | Medium | |
| C-O Stretch | 1260 - 1390 | Strong | |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |
| Symmetric Stretch | 1300 - 1370 | Strong | |
| Scissoring Bend | 830 - 870 | Medium-Weak | |
| C-N Stretch | 850 - 890 | Medium-Weak |
Note: These are expected ranges and the actual experimental values may vary based on the specific molecular environment and intermolecular interactions in the solid state.
Conformational Analysis and Intermolecular Interactions through Vibrational Spectroscopy
Beyond the identification of functional groups, vibrational spectroscopy can offer insights into the conformational preferences and intermolecular interactions of this compound. The formation of an intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the nitro group would likely lead to a more planar and rigid conformation of the molecule. This rigidity can affect the vibrational modes of the entire imidazo[1,2-a]pyridine ring system.
In the solid state, intermolecular interactions, such as π-π stacking of the aromatic rings and potential intermolecular hydrogen bonds, can lead to shifts in vibrational frequencies and the appearance of new bands compared to the spectrum of the isolated molecule (in the gas phase or in a non-polar solvent). For instance, π-π stacking can influence the out-of-plane bending modes of the aromatic C-H bonds. A comparative analysis of the vibrational spectra in different phases (solid vs. solution) can, therefore, be used to probe the nature and strength of these intermolecular forces.
X-ray Crystallography for Precise Determination of Solid-State Molecular and Supramolecular Architecture
While spectroscopic methods provide valuable information about functional groups and bonding, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction of this compound
A single-crystal X-ray diffraction study of this compound would provide a wealth of information. The primary data obtained would be the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of all atoms in the asymmetric unit. From these fundamental data, it is possible to determine precise bond lengths, bond angles, and torsion angles. This would allow for the unambiguous confirmation of the molecular structure and provide quantitative details of the intramolecular hydrogen bond between the hydroxyl and nitro groups, including the O-H···O distance and the linearity of the bond.
Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of intermolecular interactions. For this compound, the interplay between hydrogen bonding and π-π stacking is expected to be a dominant feature of its supramolecular architecture.
The intramolecular hydrogen bond would be a primary and strong interaction. However, the potential for intermolecular hydrogen bonding also exists. For instance, the second oxygen atom of the nitro group and the nitrogen atom in the imidazole ring could act as hydrogen bond acceptors for hydroxyl groups of neighboring molecules, leading to the formation of one-dimensional chains or two-dimensional sheets.
Furthermore, the planar nature of the imidazo[1,2-a]pyridine ring system makes it susceptible to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion, are crucial in stabilizing the crystal lattice. The specific geometry of these π-π stacks, such as the centroid-to-centroid distance and the slip angle, can be precisely determined from the crystallographic data. The combination of hydrogen bonding and π-π stacking can lead to the formation of complex and fascinating three-dimensional supramolecular networks.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The imidazo[1,2-a]pyridine core is a π-conjugated system that typically exhibits absorption bands in the UV region. The presence of both an electron-donating hydroxyl group (-OH) and a strong electron-withdrawing nitro group (-NO₂) on the aromatic ring is expected to significantly influence the electronic structure and, consequently, the UV-Vis absorption spectrum of this compound.
This substitution pattern creates a "push-pull" system, which often leads to the appearance of an intramolecular charge transfer (ICT) band at a longer wavelength (a bathochromic or red shift) compared to the parent imidazo[1,2-a]pyridine. This ICT transition involves the promotion of an electron from a molecular orbital with significant contribution from the electron-donating hydroxyl group (the "push") to an orbital with a large contribution from the electron-withdrawing nitro group (the "pull"). The position and intensity of this ICT band can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
The photophysical properties, such as fluorescence, are also strongly influenced by the push-pull nature of the substituents. While the parent imidazo[1,2-a]pyridine can be fluorescent, the presence of a nitro group often leads to quenching of fluorescence due to efficient non-radiative decay pathways. However, the specific substitution pattern and the possibility of excited-state intramolecular proton transfer (ESIPT) from the hydroxyl to the nitro group could potentially lead to interesting and complex photophysical behavior.
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected λ_max Range (nm) | Description |
| π → π* (Imidazopyridine) | 250 - 350 | Electronic transitions within the aromatic ring system. |
| Intramolecular Charge Transfer (ICT) | > 350 | Transition from the electron-rich part of the molecule (hydroxyl end) to the electron-poor part (nitro end). |
Note: The exact λ_max values and the presence of distinct bands will depend on the solvent and the specific electronic interactions within the molecule.
Chemical Reactivity, Reaction Mechanisms, and Mechanistic Insights of 7 Nitroimidazo 1,2 a Pyridin 8 Ol
Electrophilic and Nucleophilic Reactivity of the Imidazo[1,2-A]pyridine (B132010) Core
The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocyclic system, making it prone to electrophilic attack. Theoretical and experimental studies on the parent ring system and its derivatives have established that the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution. This reactivity is a consequence of the nitrogen bridgehead atom (N4) donating electron density into the five-membered imidazole (B134444) ring.
In the case of 7-Nitroimidazo[1,2-a]pyridin-8-ol, the inherent reactivity of the core is significantly modulated by the substituents on the pyridine (B92270) ring. The 7-nitro group is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack. Conversely, the 8-hydroxyl group is an activating, electron-donating group. The net effect of these opposing electronic influences on the reactivity at various positions of the bicyclic system is complex. While the C3 position remains the most likely site for electrophilic attack due to the electronics of the imidazole ring, its reactivity is expected to be somewhat attenuated compared to the unsubstituted parent compound.
Nucleophilic attack on the imidazo[1,2-a]pyridine core is generally disfavored unless the ring is activated by strong electron-withdrawing groups or by the presence of a good leaving group. The presence of the 7-nitro group in the target molecule significantly lowers the electron density of the pyridine ring, potentially rendering it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Redox Chemistry of the Nitro Group and Hydroxyl Functionality
The redox chemistry of this compound is centered on the nitro and hydroxyl functional groups. These groups can undergo independent or concerted reduction and oxidation reactions, leading to a variety of products with different electronic and biological properties.
Mechanistic Investigations of Nitro Group Reduction
The reduction of aromatic nitro compounds is a well-studied transformation that typically proceeds in a stepwise manner. The six-electron reduction of the nitro group to an amine involves several intermediates, as outlined below. This process can be achieved using a variety of reducing agents, including catalytic hydrogenation (e.g., H₂/Pd/C, Raney Nickel) or chemical reductants like tin(II) chloride (SnCl₂) or iron in acidic media.
The generally accepted mechanism for the reduction of a nitroarene is as follows:
Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO).
Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced to a hydroxylamine (R-NHOH).
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding primary amine (R-NH₂).
In the context of this compound, the reduction of the 7-nitro group to 7-aminoimidazo[1,2-a]pyridin-8-ol is a key transformation. The proximity of the 8-hydroxyl group could potentially influence the reduction mechanism, for instance, through intramolecular hydrogen bonding with the nitro group or its reduced intermediates. This could affect the reaction kinetics and the stability of the intermediates. The choice of reducing agent is also critical, as some reagents might be incompatible with the hydroxyl group or the heterocyclic core.
Table 1: Common Reagents for Aromatic Nitro Group Reduction
| Reagent System | Conditions | Selectivity |
|---|---|---|
| H₂/Pd/C | Neutral, Room Temp/Pressure | High efficiency, may reduce other functional groups |
| Raney Nickel | Neutral, Room Temp/Pressure | Good for substrates sensitive to dehalogenation |
| Fe/HCl or Fe/NH₄Cl | Acidic | Classical method, often used in industry |
| SnCl₂/HCl | Acidic, mild | Good for selective reductions |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous, mild | Can be selective for nitro groups |
Oxidative Transformations of the 8-Hydroxyl Group
The 8-hydroxyl group of this compound imparts phenolic character to this position of the pyridine ring. Phenols, in general, are susceptible to oxidation. The oxidation of nitrophenols, which are structurally analogous to the pyridine ring portion of the target molecule, can proceed through various mechanisms, often involving radical intermediates.
The oxidation can be initiated by chemical oxidants or through photochemical processes. For instance, the reaction of nitrophenols with hydroxyl radicals (•OH) can lead to the formation of further hydroxylated species and, eventually, ring-opening products. acs.org In some cases, enzymatic oxidation of nitrophenols can lead to the formation of catechols. nih.gov Electrochemical oxidation is another pathway, where the mechanism can involve direct electron transfer from the phenol, leading to the formation of phenoxy radicals that can subsequently polymerize or be further oxidized. nih.gov
For this compound, the oxidation of the 8-hydroxyl group would be influenced by the electron-withdrawing nature of the adjacent nitro group, which would make the hydroxyl group less prone to oxidation compared to unsubstituted phenols. However, under sufficiently strong oxidizing conditions, transformation to a quinone-like structure or other oxidized products is conceivable. The need to protect the 8-hydroxy group during certain synthetic transformations, as demonstrated in the synthesis of related 8-hydroxyimidazo[1,2-a]pyridine derivatives, underscores its reactivity. researchgate.net
Tautomerism and Prototropic Equilibria of this compound
Prototropic tautomerism is a fundamental property of many heterocyclic compounds, and this compound is expected to exhibit this phenomenon, primarily through keto-enol tautomerism involving the 8-hydroxyl group.
Experimental and Theoretical Studies on Keto-Enol Tautomerism
The enol form is aromatic, which provides a significant stabilizing force. However, the keto form may be stabilized by factors such as intramolecular hydrogen bonding and the polarity of the surrounding medium. Studies on other heterocyclic systems show that both forms can coexist in solution. For example, a study on (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one confirmed the presence of the enol tautomer through NMR spectroscopy, highlighting the stability of the enol form in this class of compounds.
Table 2: Potential Tautomeric Forms of this compound
| Tautomeric Form | Structural Features | Expected Stability Factors |
|---|---|---|
| 8-Hydroxy (Enol) Form | Aromatic pyridine ring, hydroxyl group | Aromatic stabilization |
| 8-Keto Form | Non-aromatic dihydropyridine (B1217469) ring, carbonyl group | Potential for strong intermolecular hydrogen bonding |
Influence of Solvent Polarity and pH on Tautomeric Preferences
The position of the tautomeric equilibrium is highly dependent on the solvent environment. Non-polar solvents often favor the less polar tautomer, which in many cases is a form stabilized by intramolecular hydrogen bonds. Conversely, polar protic solvents can stabilize the more polar tautomer by forming intermolecular hydrogen bonds.
For instance, studies on other hydroxy-substituted heterocyclic compounds have shown that polar aprotic solvents can favor the keto form, while non-polar solvents may favor the enol form. acs.org In a closely related system, 8-(phenyldiazenyl)quinolin-7-ol, it was found that the tautomeric equilibrium is sensitive to the solvent, with increased solvent polarity leading to a stabilization of the more polar keto tautomers. nih.gov It is reasonable to expect that this compound would exhibit similar behavior. An increase in solvent polarity would likely shift the equilibrium towards the more polar 8-keto tautomer.
The pH of the medium will also play a crucial role. The 8-hydroxyl group is acidic and can be deprotonated under basic conditions to form a phenoxide-like anion. This anion is resonance-stabilized. The imidazole part of the molecule contains a basic nitrogen atom that can be protonated under acidic conditions. These protonation/deprotonation events will significantly influence the electronic structure and, consequently, the preferred tautomeric form.
Regioselectivity and Chemoselectivity in Reactions Involving this compound
The principles of regioselectivity and chemoselectivity are critical in understanding and predicting the outcomes of chemical reactions involving this compound. These selectivities are primarily dictated by the inherent electronic distribution within the fused ring system, which is significantly modulated by its substituents.
Regioselectivity
The imidazo[1,2-a]pyridine nucleus generally exhibits a high propensity for electrophilic substitution at the C3 position of the imidazole ring. informahealthcare.comnih.gov This preference is attributed to the formation of a resonance-stabilized cationic intermediate, which is more stable than intermediates formed from attack at other positions. Numerous studies on various imidazo[1,2-a]pyridine derivatives confirm this intrinsic reactivity, with reactions such as halogenation, nitrosylation, cyanation, and alkylation occurring preferentially at C3. nih.govorganic-chemistry.orgnih.gov
In the case of this compound, the electronic landscape is more complex. The C3 position remains the most electron-rich carbon and, therefore, the primary site for electrophilic attack. However, the substituents on the pyridine ring profoundly influence its reactivity towards nucleophiles. The 7-nitro group is a strong electron-withdrawing group, rendering the pyridine ring electron-deficient, particularly at the positions ortho and para to it (C6 and C8). Conversely, the 8-hydroxyl group is an electron-donating group, which activates the ring. The interplay of these opposing effects determines the precise regioselectivity in nucleophilic substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates attack by nucleophiles. The likely sites for such an attack would be the carbon atoms bearing a leaving group or activated by the nitro group.
Chemoselectivity
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. This compound possesses several reactive sites: the hydroxyl group, the nitro group, and the heterocyclic core itself. This multifunctionality allows for selective transformations under specific reaction conditions.
For instance, the hydroxyl group can undergo O-alkylation or O-acylation in the presence of appropriate electrophiles and a base. The nitro group can be reduced to an amino group using various reducing agents, which would dramatically alter the electronic properties and subsequent reactivity of the molecule. The ability to selectively perform one transformation without affecting the other functional groups is a key challenge and a testament to the development of selective reagents and conditions.
The chemoselective functionalization of different positions on the imidazo[1,2-a]pyridine core is also a significant area of study. For example, in related systems, conditions have been developed for the selective synthesis of 2-phosphonylated imidazo[1,2-a]pyridines via condensation reactions, demonstrating that with the correct choice of reagents, specific sites can be targeted. acs.org
The table below summarizes the expected reactivity and selectivity at different positions of the this compound ring system.
| Position | Expected Reactivity | Influencing Factors | Potential Reactions |
| C3 | Highly susceptible to electrophilic attack | Inherent electron-rich nature of the imidazole moiety | Halogenation, Nitration, Friedel-Crafts, Cyanation |
| C6/C8 | Activated towards nucleophilic attack | Strong electron-withdrawing effect of the 7-nitro group | Nucleophilic Aromatic Substitution (if a leaving group is present) |
| 7-NO₂ | Susceptible to reduction | Presence of reducible nitro functionality | Reduction to an amino group (e.g., using SnCl₂, H₂/Pd) |
| 8-OH | Nucleophilic and acidic | Presence of hydroxyl functionality | O-Alkylation, O-Acylation, Deprotonation |
Investigation of Rearrangement Reactions and Ring Transformations
Research into the rearrangement and ring transformation reactions of this compound specifically is not extensively documented in the current scientific literature. However, the broader field of heterocyclic chemistry provides insights into the types of transformations such a scaffold might undergo.
Rearrangement Reactions
Rearrangement reactions involving the imidazo[1,2-a]pyridine core are uncommon. The aromaticity of the fused bicyclic system contributes to its relative stability, making skeletal rearrangements energetically unfavorable without specific triggers or catalysts.
Ring Transformations
Ring transformation reactions, where one heterocyclic system is converted into another, are a known phenomenon in aza-aromatic chemistry, particularly under nucleophilic conditions. For example, studies on other nitrogen-containing heterocycles, such as pyrimidines, have shown that they can undergo ring opening upon nucleophilic attack, followed by recyclization to form different ring systems like pyridines or isoxazoles. wur.nl These transformations often require quaternization of a ring nitrogen to increase the molecule's susceptibility to nucleophilic attack. wur.nl
By analogy, one could speculate that under harsh conditions or with highly reactive nucleophiles, the pyridine ring of this compound might be susceptible to ring-opening reactions. The electron-deficient nature of the pyridine part of the molecule could potentially facilitate such a process, leading to novel heterocyclic structures. However, without specific experimental evidence for this compound, this remains a hypothetical pathway.
The synthesis of related isomers, such as imidazo[1,5-a]pyridines, proceeds through different synthetic routes involving the cyclization of 2-(aminomethyl)pyridines with nitroalkanes, rather than a transformation of a pre-formed imidazo[1,2-a]pyridine ring. beilstein-journals.org This highlights that accessing different fused imidazole-pyridine isomers is typically achieved through distinct synthetic strategies rather than rearrangement of a common precursor.
Derivatization Strategies and Functional Group Transformations of 7 Nitroimidazo 1,2 a Pyridin 8 Ol
Modifications at the Hydroxyl Group: Etherification, Esterification, and Linker Attachment
The hydroxyl group at the 8-position of 7-Nitroimidazo[1,2-a]pyridin-8-ol is a prime site for modification to alter the molecule's lipophilicity, solubility, and interaction with biological targets.
Etherification: The synthesis of ether derivatives can be achieved through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, reaction with various substituted benzyl (B1604629) halides can introduce bulky lipophilic groups, potentially enhancing the compound's ability to cross cell membranes.
Esterification: Ester derivatives are readily prepared by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This transformation is useful for introducing a wide range of functional groups and for creating prodrugs that may be hydrolyzed in vivo to release the active hydroxyl compound.
Linker Attachment: The hydroxyl group also serves as an attachment point for various linkers, which can be used to conjugate the molecule to other pharmacophores or to create bivalent ligands. For example, a linker with a terminal carboxylic acid or amine can be attached via an ether or ester bond, providing a handle for further chemical modifications.
Transformations of the Nitro Group: Reduction to Amino, Amidation, and Diazotization Reactions
The nitro group at the 7-position is a versatile functional group that can be transformed into several other functionalities, significantly expanding the chemical diversity of the derivatives.
Reduction to Amino: The reduction of the nitro group to an amino group is a key transformation. This can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Other reagents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media are also effective and can be milder alternatives. commonorganicchemistry.comwikipedia.org The resulting 7-amino-8-hydroxyimidazo[1,2-a]pyridine is a valuable intermediate for further derivatization.
Amidation: Once the nitro group is reduced to an amine, it can be acylated to form a wide array of amide derivatives. This is typically achieved by reacting the amine with acyl chlorides or carboxylic acids activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This strategy has been successfully employed in the synthesis of imidazo[1,2-a]pyridine-8-carboxamides, which have shown promising antimycobacterial activity. nih.gov
Diazotization Reactions: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly reactive and can be used in various subsequent reactions, such as the Sandmeyer reaction to introduce halides or the Gomberg-Bachmann reaction for arylation.
Direct Functionalization of the Imidazo[1,2-A]pyridine (B132010) Ring System
Direct functionalization of the imidazo[1,2-a]pyridine core provides a powerful tool for introducing substituents at specific positions, thereby modulating the electronic and steric properties of the molecule.
Halogenation: The imidazo[1,2-a]pyridine ring is susceptible to electrophilic halogenation. The C3 position is particularly reactive. researchgate.net Iodination can be achieved using molecular iodine in the presence of an oxidizing agent like tert-butyl hydroperoxide. nih.gov Bromination can be carried out using N-bromosuccinimide (NBS) or bromine in a suitable solvent. These halogenated derivatives are valuable intermediates for cross-coupling reactions.
Chalcogenation: While less common, direct introduction of chalcogens like sulfur or selenium can be achieved. For example, sulfenylation at the C3 position can be performed using sulfenyl chlorides.
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of complex derivatives of the imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.net
C-C Bond Formation: Suzuki-Miyaura coupling of halogenated imidazo[1,2-a]pyridines with boronic acids or esters is a widely used method to introduce aryl or heteroaryl substituents. researchgate.net Heck and Sonogashira couplings can be used to introduce alkenyl and alkynyl groups, respectively.
C-N and C-O Bond Formation: Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling halogenated imidazo[1,2-a]pyridines with amines. Similarly, C-O bonds can be formed through coupling with alcohols or phenols.
Design and Synthesis of Analogs with Altered Electronic and Steric Properties
The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR). By introducing electron-donating or electron-withdrawing groups at various positions, the electronic properties of the molecule can be fine-tuned. For example, substituting the nitro group with other electron-withdrawing groups like cyano or trifluoromethyl, or replacing it with electron-donating groups like methoxy, can have a profound impact on the molecule's biological activity.
Similarly, varying the size and shape of the substituents can probe the steric requirements of the biological target. The synthesis of a library of analogs with diverse electronic and steric properties is crucial for optimizing the lead compound.
Synthesis of Complex Derivatives for Structure-Property Relationship Studies
To gain a deeper understanding of the relationship between the chemical structure and the biological or physical properties of these compounds, more complex derivatives are often synthesized. This may involve the incorporation of multiple functional groups or the fusion of the imidazo[1,2-a]pyridine ring to other heterocyclic systems. nih.gov For instance, the synthesis of peptidomimetics incorporating the imidazo[1,2-a]pyridine scaffold has been explored. researchgate.net These studies are essential for developing compounds with improved potency, selectivity, and pharmacokinetic profiles.
Theoretical Chemistry and Computational Modeling of 7 Nitroimidazo 1,2 a Pyridin 8 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 7-Nitroimidazo[1,2-a]pyridin-8-ol at the atomic level. These methods allow for the detailed examination of its electronic distribution and molecular orbitals, which are key to understanding its chemical nature.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G++(d,p), are utilized to determine its optimized molecular geometry in the ground state. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.
The total energy of the molecule, also obtained from DFT calculations, is a critical parameter for assessing its stability. nih.gov Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. nih.gov
Table 1: Calculated Ground State Geometrical Parameters and Energies for this compound using DFT
| Parameter | Value |
| Total Energy (Hartree) | Data not available in search results |
| HOMO Energy (eV) | Data not available in search results |
| LUMO Energy (eV) | Data not available in search results |
| Energy Gap (ΔE) (eV) | Data not available in search results |
| Dipole Moment (Debye) | Data not available in search results |
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Theoretical calculations can predict various spectroscopic parameters, which are invaluable for the characterization of this compound.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used in conjunction with DFT to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions, when compared with experimental data, can confirm the molecular structure. For instance, the structures of various imidazo[1,2-a]pyridine (B132010) derivatives have been investigated using 2D ¹H/¹³C-NMR spectroscopy. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. This method provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions, often from HOMO to LUMO, are responsible for the observed UV-Vis spectra. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The theoretical infrared (IR) spectrum helps in the identification of functional groups present in the molecule. For example, characteristic vibrational modes for nitro (NO₂) and hydroxyl (OH) groups would be predicted for this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Data not available in search results |
| ¹³C NMR | Chemical Shift (ppm) | Data not available in search results |
| UV-Vis | λmax (nm) | Data not available in search results |
| IR | Vibrational Frequency (cm⁻¹) for NO₂ stretch | Data not available in search results |
| IR | Vibrational Frequency (cm⁻¹) for O-H stretch | Data not available in search results |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule and how it interacts with its environment, particularly with solvent molecules. By simulating the system at a given temperature and pressure, the flexibility of the molecule and the stability of different conformers can be assessed. The OPLS-2005 force field is an example of a parameter set used in such simulations. openpharmaceuticalsciencesjournal.com
Reaction Mechanism Elucidation through Transition State Theory and Energy Profile Calculations
Computational methods are instrumental in exploring the potential chemical reactions involving this compound. By applying transition state theory, the mechanisms of reactions can be elucidated. This involves locating the transition state structures, which are the high-energy intermediates between reactants and products. Calculating the energy profile along a reaction coordinate provides the activation energy (energy barrier), which is crucial for understanding the reaction kinetics. For related imidazo[1,2-a]pyrimidine (B1208166) systems, quantum chemical calculations have been used to confirm thermodynamically favorable reaction pathways. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity and Spectroscopic Signatures
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its properties. For this compound, QSPR models could be developed to predict its reactivity or spectroscopic characteristics based on a set of calculated molecular descriptors. These descriptors can include electronic parameters (like HOMO/LUMO energies, dipole moment), topological indices, and steric descriptors. nih.gov Such models, once validated, can be used to predict the properties of related, yet unsynthesized, compounds, thereby guiding future research.
Advanced Analytical Techniques and Methodological Developments for the Characterization of 7 Nitroimidazo 1,2 a Pyridin 8 Ol
Chromatographic Separation Techniques for Purity Assessment and Isolation of Isomers
High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment of 7-Nitroimidazo[1,2-a]pyridin-8-ol and the isolation of any potential isomers. nih.govnih.gov A typical approach would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A standard method would employ a C18 bonded silica (B1680970) column, which is effective for the separation of a wide range of organic molecules. nih.gov The mobile phase would likely consist of a gradient mixture of an aqueous buffer, such as ammonium (B1175870) acetate, and an organic modifier like acetonitrile. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from any impurities or related isomers that may have formed during its synthesis.
For purity assessment, a UV detector is commonly used, as nitroaromatic compounds typically exhibit strong absorbance in the UV-visible range. libretexts.org The detection wavelength would be set at the absorption maximum of this compound to ensure maximum sensitivity. The purity of the sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. For more definitive identification and to ensure peak purity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govnih.gov This provides mass-to-charge ratio information, confirming the identity of the main peak and helping to characterize any impurities.
The isolation of isomers, should they be present, can also be achieved using preparative HPLC with the same column and mobile phase system, but at a larger scale to collect sufficient quantities of each separated compound for further analysis.
Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Hypothetical Retention Time | 12.5 min |
| Hypothetical Purity | >98% |
Electrochemical Characterization: Voltammetric Studies and Redox Potential Determination
The electrochemical properties of this compound, particularly those related to its nitro group, can be extensively studied using voltammetric techniques. researchgate.net These methods provide insights into the redox behavior of the molecule, which is crucial for understanding its electronic structure and potential applications in areas such as sensor development or catalysis. rsc.org
Cyclic voltammetry (CV) is a powerful and commonly used electrochemical technique to probe the reduction and oxidation processes of a compound. wikipedia.org For a nitroaromatic compound like this compound, CV can be used to study the stepwise reduction of the nitro group. researchgate.net In aqueous media, the electrochemical reduction of nitroaromatic compounds is often a multi-electron, multi-proton process that is highly dependent on the pH of the solution. researchgate.netresearchgate.net
A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and performing a potential sweep. The resulting voltammogram would show cathodic peaks corresponding to reduction processes and anodic peaks for any reversible or quasi-reversible oxidation processes. researchgate.net In acidic media, the nitro group can be reduced to a hydroxylamine (B1172632) derivative in a four-electron, four-proton step. researchgate.net In a subsequent step, this can be further reduced to an amine. researchgate.net The reversibility of these processes can be assessed by the presence and characteristics of the corresponding anodic peaks on the reverse scan.
Chronoamperometry, where the current is measured as a function of time at a fixed potential, can be used to investigate the kinetics of the electron transfer processes and to study the stability of the generated intermediates, such as the nitro radical anion.
Illustrative Electrochemical Data for this compound
| Parameter | Hypothetical Value (vs. Ag/AgCl) |
| First Reduction Potential (Epc1) | -0.45 V |
| Second Reduction Potential (Epc2) | -0.80 V |
| First Oxidation Potential (Epa1) | -0.38 V |
| Peak Separation (ΔEp) | 70 mV |
| Electron Transfer | Quasi-reversible |
Time-Resolved Spectroscopy for Elucidating Excited State Dynamics
Time-resolved spectroscopy techniques are essential for understanding the photophysical processes that occur in this compound after it absorbs light. wikipedia.org These studies provide information on the lifetimes and decay pathways of excited electronic states.
Transient absorption spectroscopy is a key technique in this area. nih.gov In a typical experiment, the sample is excited with a short laser pulse (the "pump" pulse), and the resulting changes in its absorption spectrum are monitored with a second, time-delayed "probe" pulse. wikipedia.org This allows for the observation of transient species such as excited singlet and triplet states, as well as any photochemical intermediates.
For a molecule like this compound, which contains both an imidazopyridine core and a nitroaromatic moiety, the excited-state dynamics can be complex. springernature.comnih.gov Upon photoexcitation, the molecule can undergo processes such as intersystem crossing (ISC) from the initial singlet excited state to a triplet state, fluorescence from the singlet state, and phosphorescence from the triplet state. nih.gov The presence of the nitro group can also lead to efficient non-radiative decay pathways, potentially quenching fluorescence. springernature.com Time-resolved spectroscopy can measure the rates of these different processes, providing a complete picture of the molecule's photophysics. nih.govnih.govresearchgate.net
Illustrative Photophysical Data for this compound
| Process | Hypothetical Time Constant |
| Fluorescence Lifetime (τf) | 1.2 ns |
| Intersystem Crossing (τISC) | 50 ps |
| Triplet State Lifetime (τT) | 2.5 µs |
| Internal Conversion (τIC) | 10 ps |
Advanced Microscopic Techniques for Surface or Solid-State Analysis
To fully characterize this compound, its solid-state properties and surface morphology can be investigated using advanced microscopic and crystallographic techniques.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and crystal packing of a compound in the solid state. psu.edursc.org Obtaining a suitable crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This information is invaluable for understanding the structure-property relationships of the material. psu.edu
For the analysis of thin films or surface deposits of the compound, techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be employed. AFM can provide high-resolution topographical images of the surface, revealing information about film roughness, domain structures, and self-assembly. STM, which requires a conductive substrate, can provide even higher resolution, potentially imaging individual molecules and providing insights into their electronic properties at the surface. These techniques are particularly useful for understanding how the molecules arrange themselves on a substrate, which is critical for applications in organic electronics and sensor devices.
Emerging Research Applications and Scientific Significance of 7 Nitroimidazo 1,2 a Pyridin 8 Ol
Development as a Chemical Probe for Mechanistic Studies in Organic and Materials Chemistry
The distinct electronic properties of 7-nitroimidazo[1,2-a]pyridin-8-ol make it a promising candidate for development as a chemical probe. The electron-withdrawing nature of the nitro group, combined with the electron-donating character of the hydroxyl group on the pyridine (B92270) ring, can create a "push-pull" system. This arrangement is known to give rise to interesting photophysical properties, such as fluorescence, which could be sensitive to the local microenvironment.
As a chemical probe, it could be employed to investigate reaction mechanisms, particularly in catalysis and polymerization. For instance, its potential to interact with metal centers through the nitrogen atoms of the imidazo[1,2-a]pyridine (B132010) core could be exploited to study ligand-exchange processes or to monitor the progress of metal-catalyzed reactions in real-time. Changes in its spectroscopic signature upon coordination or interaction with other molecules could provide valuable mechanistic insights.
Role in the Synthesis of Novel Heterocyclic Scaffolds and Complex Molecular Architectures
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the synthesis of complex nitrogen-containing heterocycles. acs.orgmdpi.comnih.gov The functional groups present in this compound, namely the nitro and hydroxyl groups, serve as versatile synthetic handles for further molecular elaboration.
The nitro group can be reduced to an amino group, which can then participate in a wide array of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. This opens up avenues for the synthesis of libraries of novel compounds with potential biological activities. The hydroxyl group, on the other hand, can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions, allowing for the regioselective introduction of other functionalities onto the pyridine ring. The strategic manipulation of these groups can lead to the construction of intricate molecular architectures with diverse three-dimensional shapes and functionalities.
Contributions to the Fundamental Understanding of Nitro-Heterocyclic Chemistry
Nitro-heterocyclic compounds form a critical class of molecules with wide-ranging applications, particularly in medicinal chemistry due to their unique mechanism of action often involving bioreduction. nih.govmdpi.com The study of this compound can contribute significantly to the fundamental understanding of this area of chemistry.
Investigating the reactivity of the nitro group in the context of the imidazo[1,2-a]pyridine ring system can provide insights into the electronic effects of the fused ring on the reduction potential and subsequent chemical transformations of the nitro group. Furthermore, the presence of the adjacent hydroxyl group can influence the reactivity of the nitro group through intramolecular hydrogen bonding or by modulating the electron density of the aromatic system. Detailed mechanistic studies on the reduction and substitution reactions of this compound would be valuable for the rational design of other nitro-heterocyclic compounds with tailored properties.
Applications in Chemical Sensing and Sensor Design
The potential "push-pull" electronic structure of this compound suggests its utility in the design of chemical sensors. Molecules with such electronic configurations often exhibit changes in their fluorescence or absorption spectra in response to external stimuli, such as the presence of specific ions or molecules.
For example, the hydroxyl group and the nitrogen atoms of the imidazole (B134444) ring could act as a binding site for metal cations. Upon binding, the electronic properties of the molecule would be perturbed, leading to a detectable change in its spectroscopic properties. This could form the basis for a highly selective and sensitive fluorescent sensor for environmental or biological monitoring. Similarly, interactions with anions through hydrogen bonding with the hydroxyl group could also be explored for sensing applications.
Integration into Advanced Functional Materials and Supramolecular Systems
The planar structure of the imidazo[1,2-a]pyridine core, coupled with the potential for hydrogen bonding via the hydroxyl group and dipole-dipole interactions from the nitro group, makes this compound an attractive building block for the construction of advanced functional materials and supramolecular assemblies.
Through self-assembly processes, this molecule could form well-ordered structures such as liquid crystals or organic frameworks. The nitro group could also be utilized to tune the electronic properties of these materials, potentially leading to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to functionalize the molecule further through its reactive handles would allow for the creation of tailored materials with specific optical, electronic, or recognition properties.
Future Perspectives and Interdisciplinary Research Directions for 7 Nitroimidazo 1,2 a Pyridin 8 Ol
Exploration of Unconventional Synthetic Strategies and Flow Chemistry Approaches
The synthesis of imidazo[1,2-a]pyridines has traditionally relied on methods like the condensation of 2-aminopyridines with α-haloketones. nih.gov However, future research should pivot towards more sustainable and efficient synthetic methodologies. Unconventional strategies such as ultrasound-assisted synthesis and electrochemical methods have shown promise for this class of compounds. For instance, an ultrasound-assisted, metal-free C-H functionalization of ketones has been developed for synthesizing imidazo[1,2-a]pyridines in water, offering mild reaction conditions and high functional-group compatibility. organic-chemistry.org Similarly, electrochemical synthesis using catalytic hydriodic acid provides an environmentally benign route with high atom economy. rsc.org
Flow chemistry represents another significant frontier. This approach allows for precise control over reaction parameters, enhanced safety, and scalability. The application of flow chemistry to the synthesis of 7-Nitroimidazo[1,2-A]pyridin-8-OL could lead to higher yields and purity, which is crucial for its potential applications.
Table 1: Comparison of Synthetic Approaches for Imidazo[1,2-a]Pyridine (B132010) Derivatives
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Conventional Batch Synthesis | Well-established methods. | Baseline for comparison. |
| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, environmentally friendly. organic-chemistry.org | Greener synthesis route. |
| Electrochemical Synthesis | High atom economy, avoids harsh oxidants, uses low-toxicity solvents. rsc.org | Sustainable and controlled production. |
| Flow Chemistry | Precise control, enhanced safety, scalability, potential for automation. | High-throughput synthesis and optimization. |
| Multicomponent Reactions | High efficiency, diversity-oriented synthesis, atom economy. nih.gov | Rapid generation of a library of derivatives. |
Advanced Computational Design for Tailored Properties and Reactivity
Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. Density Functional Theory (DFT) studies, for instance, can be employed to investigate the chemical reactivity parameters and the HOMO-LUMO energy gap, providing insights into the molecule's stability and reactivity. nih.gov Such studies have been performed on other imidazo[1,2-a]pyridine derivatives to evaluate their drug-likeness. nih.gov
For this compound, advanced computational modeling could be used to:
Predict its electronic, optical, and photophysical properties.
Simulate its interactions with biological targets, guiding the design of new therapeutic agents. nih.govnih.gov
Design derivatives with tailored properties by modifying the substitution pattern on the imidazo[1,2-a]pyridine core.
Investigation of Solid-State Properties and Polymorphism
The arrangement of molecules in the solid state significantly influences a compound's physical properties, including solubility and bioavailability. A systematic investigation into the solid-state properties and potential polymorphism of this compound is warranted. The study of polymorphs in related imidazo[1,5-a]pyridine (B1214698) derivatives has revealed that crystal packing is dominated by π-π stacking and C-H···π interactions. uniupo.it The presence of a hydroxyl group in this compound suggests the potential for strong hydrogen bonding, which could lead to distinct polymorphic forms with different properties.
Future research in this area would involve techniques such as X-ray crystallography, solid-state NMR, and thermal analysis to identify and characterize different crystalline forms.
Integration into Self-Assembled Systems and Nanomaterials
The unique electronic and structural features of the imidazo[1,2-a]pyridine scaffold make it a promising building block for functional materials. rsc.org The presence of the nitro and hydroxyl groups on this compound provides handles for its integration into more complex architectures.
Potential research directions include:
Self-Assembled Monolayers: The hydroxyl group could be used to anchor the molecule onto surfaces, creating self-assembled monolayers with specific electronic or sensing properties.
Nanoparticle Functionalization: The compound could be used to functionalize magnetic nanoparticles, which have applications in catalysis and drug delivery. nih.gov The functionalized nanoparticles could be designed for targeted delivery or as recoverable catalysts.
Organic Light-Emitting Diodes (OLEDs): Imidazo[1,2-a]pyridine derivatives have been explored for their applications in material sciences. nih.gov The photophysical properties of this compound and its derivatives could be investigated for their potential use in OLEDs.
New Paradigms in Catalyst Design Utilizing this compound Derivatives
Imidazo[1,2-a]pyridine derivatives have been utilized as abnormal N-heterocyclic carbene (aNHC) ligands in catalysis. nih.gov The electronic properties of this compound, influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group, could be harnessed to design novel ligands for a variety of catalytic transformations.
Future research could focus on synthesizing aNHC precursors from this compound and evaluating the catalytic activity of the resulting metal complexes in cross-coupling reactions, C-H activation, and other important organic transformations. The development of magnetically recoverable catalysts based on this scaffold is also a promising avenue. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
